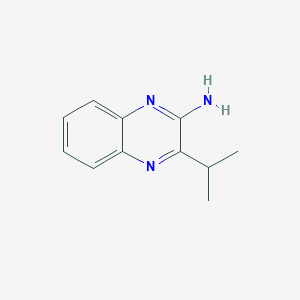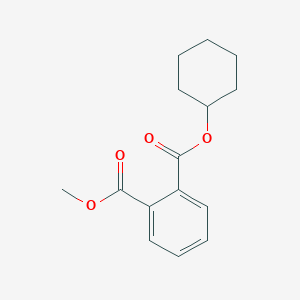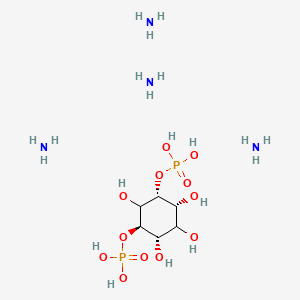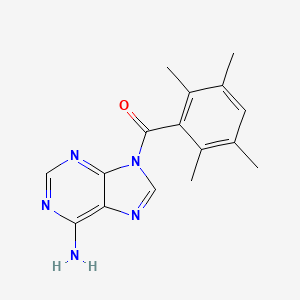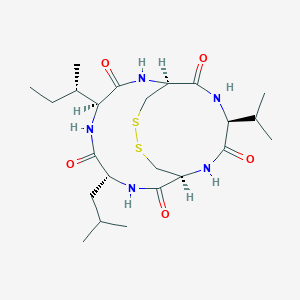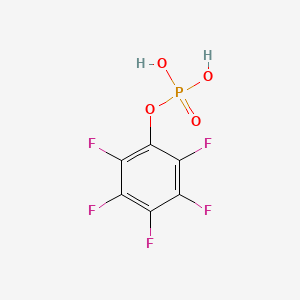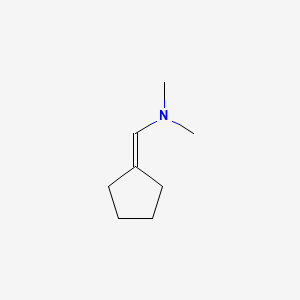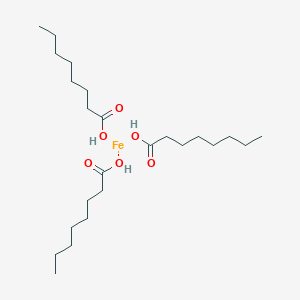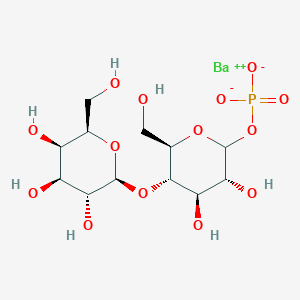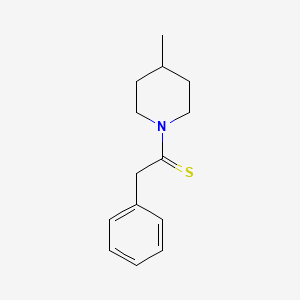![molecular formula C11H14O B13829031 3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde CAS No. 38284-42-3](/img/structure/B13829031.png)
3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bicyclo[221]hept-5-en-2-yl)methacrylaldehyde is a chemical compound with the molecular formula C11H14O It features a bicyclic structure, specifically a norbornene ring, which is fused with a methacrylaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with acrolein under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methacrylaldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the methacrylaldehyde group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl-: This compound shares the bicyclic structure but has a carboxylic acid group instead of an aldehyde group.
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: This compound features a similar bicyclic structure with a triethoxysilane group.
Uniqueness
3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde is unique due to the presence of both the norbornene ring and the methacrylaldehyde group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
特性
CAS番号 |
38284-42-3 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC名 |
(E)-3-(2-bicyclo[2.2.1]hept-5-enyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C11H14O/c1-8(7-12)4-11-6-9-2-3-10(11)5-9/h2-4,7,9-11H,5-6H2,1H3/b8-4+ |
InChIキー |
CVCVVXNCGPBRSF-XBXARRHUSA-N |
異性体SMILES |
C/C(=C\C1CC2CC1C=C2)/C=O |
正規SMILES |
CC(=CC1CC2CC1C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13828949.png)
